2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
Properties
IUPAC Name |
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-17-9-7-15(8-10-17)18-11-12-20-24-25-22(28(20)26-18)30-14-21(29)27-13-3-5-16-4-1-2-6-19(16)27/h1-2,4,6-12H,3,5,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWJCPMUIMSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone represents a novel class of chemical entities that have garnered attention for their potential biological activities. This article reviews the existing literature regarding its pharmacological properties, synthesis methods, and biological mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a triazolo-pyridazine core and a dihydroquinoline moiety. The presence of the 4-chlorophenyl group is notable for its potential influence on biological activity through enhanced lipophilicity and binding interactions.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The specific derivatives related to the triazolo-pyridazine structure may offer similar or enhanced activity due to structural similarities.
Anticancer Activity
The anticancer potential of triazole derivatives has been documented extensively. For instance, compounds similar to the target structure have demonstrated cytotoxic effects against various cancer cell lines. One study reported that certain triazole-thiones exhibited IC50 values as low as 6.2 μM against colon carcinoma cells . This suggests that the compound may also be investigated for its potential in cancer therapeutics.
Anti-Tubercular Activity
Another area of interest is the anti-tubercular activity of triazole compounds. A related study found that certain derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis . Given the structural similarities, further investigation into this compound's efficacy against tuberculosis could be warranted.
The mechanism by which triazolo-pyridazine compounds exert their effects is often linked to their interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The triazole moiety is known to interfere with nucleic acid synthesis and enzyme function . Additionally, the thioether linkage in the compound may enhance its reactivity and ability to form stable interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methodologies include:
- Formation of the Triazolo-Pyridazine Core: This often involves cyclization reactions under basic conditions.
- Thioether Formation: The introduction of sulfur-containing groups can be achieved through nucleophilic substitution reactions.
- Final Coupling Reactions: The final product is usually obtained through coupling reactions with dihydroquinoline derivatives .
Case Studies
Several studies have explored various derivatives of triazolo-pyridazine compounds:
- Antimicrobial Screening: A series of synthesized compounds were tested for antimicrobial activity against multiple pathogens, showing promising results that warrant further exploration.
- Cytotoxicity Assessments: In vitro studies indicated low toxicity profiles in human cell lines (e.g., HEK-293), suggesting a favorable safety margin for potential therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- The thioether in the target compound contrasts with thione groups in , which may alter redox activity and hydrogen-bonding capacity .
Substituent Analysis
Key Observations :
- The dihydroquinoline substituent in the target compound may confer enhanced planar rigidity compared to piperazine in , affecting blood-brain barrier penetration .
Key Observations :
- The target compound’s synthesis may parallel ’s use of POCl3 for cyclization .
- Thioether formation could involve nucleophilic substitution, similar to alkylation steps in and .
Physicochemical and Pharmacological Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multistep protocols, including cyclocondensation of intermediates like 6-hydrazinyl-triazolo-pyridazine derivatives with thiol-containing reactants under alkaline conditions. Key steps include refluxing in dimethylformamide (DMF) with potassium carbonate as a base, followed by purification via recrystallization .
- Critical Parameters : Temperature control (70–80°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yield. Thin-layer chromatography (TLC) is essential for monitoring intermediate formation .
Q. How can researchers confirm the structural integrity of this compound using analytical techniques?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Assign peaks for the 4-chlorophenyl group (δ 7.4–7.6 ppm) and dihydroquinoline protons (δ 2.8–3.2 ppm for CH₂ groups) .
High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₂₃H₁₈ClN₅OS) with <2 ppm error .
Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C bond at ~650 cm⁻¹) .
Q. What preliminary biological screening approaches are recommended for this compound?
- In Vitro Assays :
- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .
- Enzyme Inhibition : Screen against kinases or bromodomains (e.g., BRD4) using fluorescence polarization assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assays?
- Strategies :
Orthogonal Assays : Validate results using complementary techniques (e.g., ATP-based viability assays alongside flow cytometry for apoptosis) .
Pharmacokinetic Modeling : Assess cellular uptake and efflux mechanisms using LC-MS/MS to correlate intracellular concentration with observed activity .
Proteomic Profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .
Q. What computational methods are effective for predicting the reactivity of the thioether and triazolo-pyridazine moieties?
- Approaches :
- Density Functional Theory (DFT) : Calculate bond dissociation energies for the C-S bond to predict susceptibility to nucleophilic substitution .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., BRD4 bromodomains) to guide SAR studies .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Design Principles :
Isosteric Replacement : Substitute the thioether with sulfone or sulfonamide groups to reduce oxidative metabolism .
Heterocycle Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the triazolo-pyridazine core to improve π-stacking with target proteins .
Prodrug Strategies : Mask the ethanone moiety with ester or amide prodrugs to enhance solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
